

# 2-Amino-5-phenylpentanoic acid basic properties

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## Compound of Interest

Compound Name: 2-Amino-5-phenylpentanoic acid

Cat. No.: B112518

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An In-Depth Technical Guide to the Basic Properties of **2-Amino-5-phenylpentanoic Acid**

## Introduction

In the landscape of modern drug discovery and peptide chemistry, the repertoire of molecular tools extends far beyond the 20 canonical proteinogenic amino acids. Non-proteinogenic amino acids (npAAs) are crucial building blocks for developing advanced pharmaceuticals and agrochemicals, offering the potential to enhance the efficacy and stability of bioactive molecules.<sup>[1]</sup> Among these, **2-Amino-5-phenylpentanoic acid**, a structural analog of phenylalanine, serves as a versatile intermediate and a unique building block in synthetic chemistry.<sup>[2][3]</sup>

This technical guide provides a comprehensive overview of the fundamental properties of **2-Amino-5-phenylpentanoic acid**. As a Senior Application Scientist, the objective is not merely to list data but to provide a foundational understanding of its chemical nature, synthesis, and characterization. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for its handling and analysis.

## Core Molecular Profile

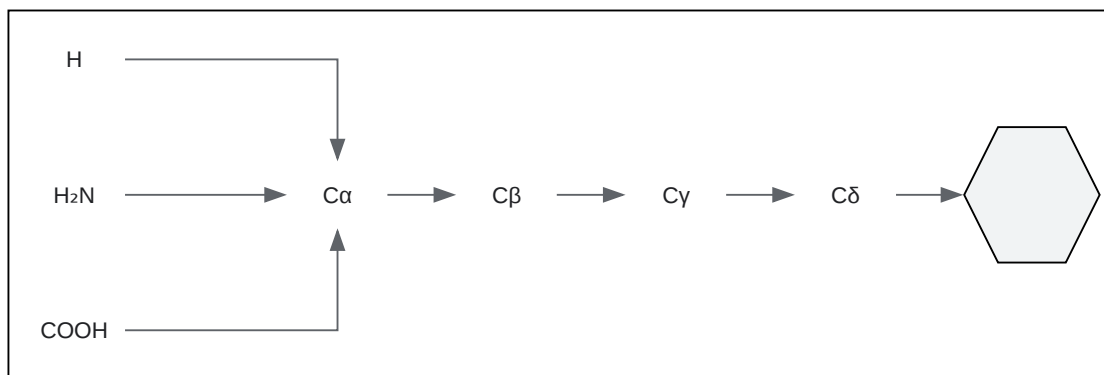
A thorough understanding of a molecule begins with its fundamental structure and physicochemical properties. These characteristics dictate its reactivity, solubility, and potential biological interactions.

## Chemical Structure and Stereochemistry

**2-Amino-5-phenylpentanoic acid** (also known as 5-phenylnorvaline) is an  $\alpha$ -amino acid distinguished by a pentanoic acid backbone with a phenyl group at the C5 position.[2][4] This structure makes it a higher homolog of phenylalanine, extending the distance between the aromatic ring and the chiral center. This separation provides unique spatial and hydrophobic properties when incorporated into larger molecules.[2]

Like most  $\alpha$ -amino acids (except glycine), it possesses a chiral center at the  $\alpha$ -carbon (C2), existing as two enantiomers: (S)-**2-amino-5-phenylpentanoic acid** (L-form) and (R)-**2-amino-5-phenylpentanoic acid** (D-form), as well as a racemic mixture.[5][6]

(S)-2-Amino-5-phenylpentanoic Acid



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Caption: Structure of the L-enantiomer of **2-Amino-5-phenylpentanoic acid**.

## Physicochemical Properties

The bulk properties of a compound are critical for its storage, handling, and formulation. The following table summarizes the key physicochemical data for **2-Amino-5-phenylpentanoic acid**.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	[3][5][7]
Molecular Weight	193.24 g/mol	[3][5][7]
Appearance	White solid or powder	[2][3][4]
Melting Point	255-257 °C (racemic)	[8]
CAS Number	34993-02-7 (racemic)	[7][8]
62777-25-7 (L-form)	[3][5]	
XLogP3	-0.4	[5][7]
Topological Polar Surface Area	63.3 Å <sup>2</sup>	[5][7]
Purity	Typically ≥97%	[2][4]

## Synthesis and Manufacturing

As a non-proteinogenic amino acid, **2-Amino-5-phenylpentanoic acid** is not readily available from biological sources and must be produced via chemical synthesis.[9][10] The choice of synthetic route is dictated by the need for either the racemic mixture or a specific enantiomer.

## Rationale for Synthetic Approaches

The synthesis of novel amino acids is a cornerstone of medicinal chemistry.[11] For racemic mixtures, a common and cost-effective method is the alkylation of a malonic ester derivative followed by hydrolysis.[8] For enantiomerically pure forms, an asymmetric approach is required, often involving catalytic hydrogenation of a chiral precursor.[12] The selection of a specific route depends on the final application's stereochemical requirements.

## Protocol: Synthesis of Racemic 2-Amino-5-phenylpentanoic Acid

This protocol describes a robust method starting from diethyl acetamidomalonate.[8]

- Principle: The acidic α-proton of diethyl acetamidomalonate is removed by a strong base (sodium ethoxide) to form a nucleophilic enolate. This enolate undergoes an S<sub>N</sub>2 reaction

with 1-bromo-3-phenylpropane. Subsequent hydrolysis of the ester and acetamido groups, followed by decarboxylation under acidic conditions, yields the final product.

- Reagents:
  - Diethyl acetamidomalonate
  - Sodium metal
  - Anhydrous ethanol
  - 1-Bromo-3-phenylpropane
  - Concentrated hydrochloric acid
  - Ammonium hydroxide
- Procedure:
  - Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in anhydrous ethanol (500 mL) under a nitrogen atmosphere.
  - Add diethyl acetamidomalonate (220 g) dissolved in anhydrous ethanol (1 L) to the sodium ethoxide solution.
  - Reflux the mixture for 30 minutes to ensure complete formation of the enolate.
  - Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.
  - Cool the reaction to room temperature and filter to remove the sodium bromide precipitate.
  - Remove the ethanol solvent by distillation under reduced pressure.
  - Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours to effect hydrolysis and decarboxylation.
  - After cooling, wash the aqueous phase with diethyl ether (2 x 200 mL) to remove organic impurities.

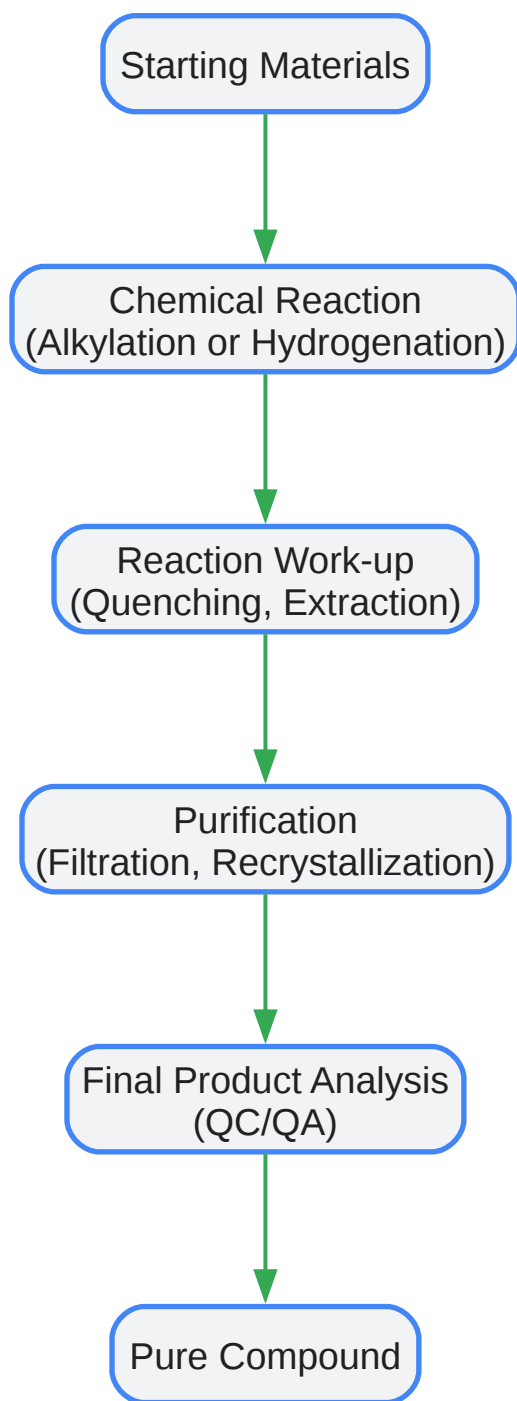
- Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the amino acid at its isoelectric point.
- Collect the product by filtration, air dry, and recrystallize from an ethanol-water mixture to yield the pure racemic product.[8]

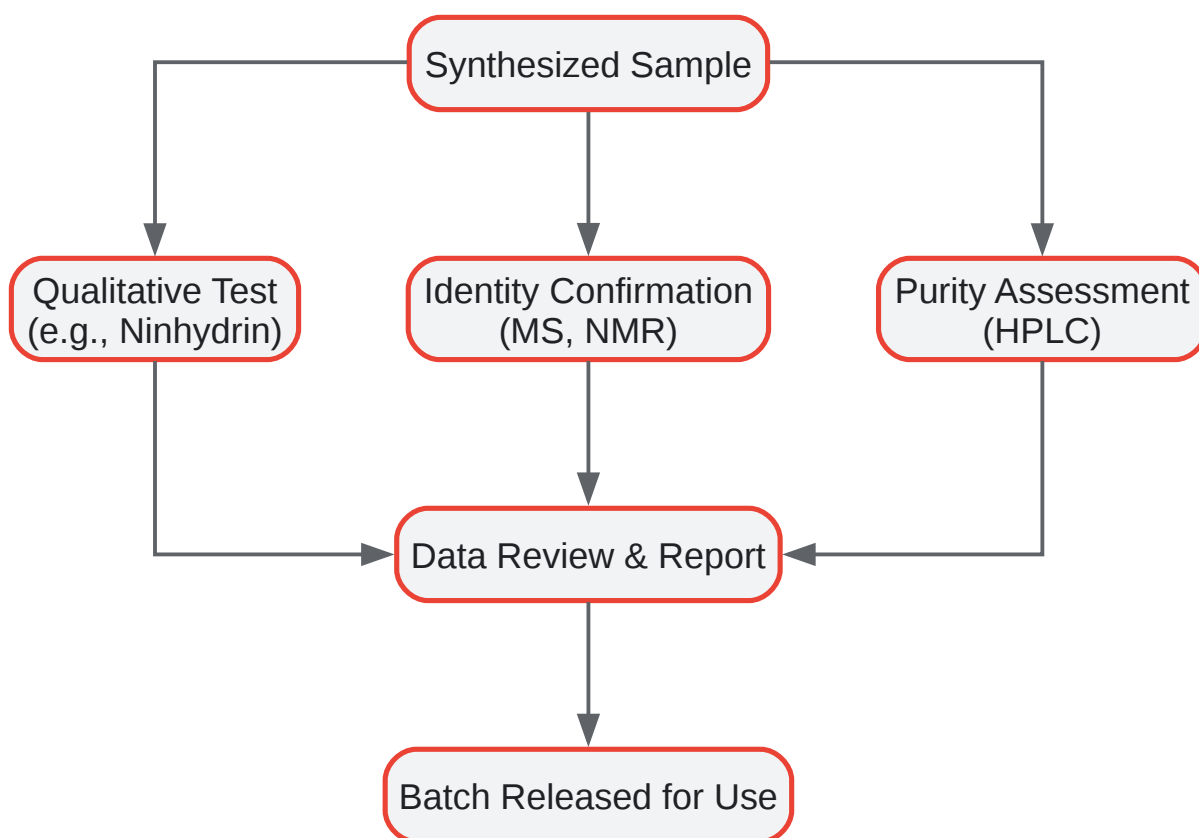
## Protocol: Asymmetric Synthesis of L-2-Amino-5-phenylpentanoic Acid

This protocol outlines an enantioselective synthesis via catalytic hydrogenation.[12]

- Principle: The synthesis starts with a chiral precursor, L-styryl alanine. The carbon-carbon double bond in the side chain is stereoselectively reduced using hydrogen gas and a palladium catalyst. The chiral center of the starting material directs the reaction, yielding the desired L-enantiomer of the final product.
- Reagents:
  - L-styryl alanine
  - Methanol (MeOH)
  - 10% Palladium on carbon (Pd/C)
  - Hydrogen gas (H<sub>2</sub>)
  - Celite
- Procedure:
  - Dissolve L-styryl alanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.
  - Flush the vessel with nitrogen to create an inert atmosphere.
  - Add a catalytic amount of 10% Pd/C to the solution.
  - Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon).

- Stir the mixture vigorously at room temperature for 2 hours.
- Monitor the reaction for completion (e.g., by TLC or LC-MS).
- Upon completion, filter the mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to yield (S)-**2-amino-5-phenylpentanoic acid** as a white powder.<sup>[12]</sup>





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Address: 3281 E Guasti Rd

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